molecular formula C6H4ClN3O B13676681 6-Chloro-2-methoxypyrimidine-4-carbonitrile

6-Chloro-2-methoxypyrimidine-4-carbonitrile

Cat. No.: B13676681
M. Wt: 169.57 g/mol
InChI Key: QSJUUKDSUDPXJR-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxypyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dimethoxypyrimidine-2-carbonitrile. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale chlorination and methoxylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Aldehydes or acids.

    Reduction: Amines.

Scientific Research Applications

6-Chloro-2-methoxypyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxypyrimidine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups, along with the nitrile functionality, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-2-methoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C6H4ClN3O/c1-11-6-9-4(3-8)2-5(7)10-6/h2H,1H3

InChI Key

QSJUUKDSUDPXJR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)C#N

Origin of Product

United States

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